molecular formula C28H60N2 B14376354 Octacosane-10,14-diamine CAS No. 89900-61-8

Octacosane-10,14-diamine

Cat. No.: B14376354
CAS No.: 89900-61-8
M. Wt: 424.8 g/mol
InChI Key: TUEIRKNOSUPQOW-UHFFFAOYSA-N
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Description

Octacosane-10,14-diamine is a long-chain aliphatic diamine with a 28-carbon backbone and amine groups at positions 10 and 13. This structural configuration confers unique physicochemical properties, such as enhanced polarity and hydrogen-bonding capacity compared to non-functionalized alkanes. The diamine derivative likely serves specialized roles in synthetic chemistry, such as surfactant or polymer precursor applications, though specific industrial or biological uses remain understudied.

Properties

CAS No.

89900-61-8

Molecular Formula

C28H60N2

Molecular Weight

424.8 g/mol

IUPAC Name

octacosane-10,14-diamine

InChI

InChI=1S/C28H60N2/c1-3-5-7-9-11-12-13-14-15-17-19-21-24-28(30)26-22-25-27(29)23-20-18-16-10-8-6-4-2/h27-28H,3-26,29-30H2,1-2H3

InChI Key

TUEIRKNOSUPQOW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCC(CCCC(CCCCCCCCC)N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octacosane-10,14-diamine typically involves the reaction of octacosane with appropriate reagents to introduce the amine groups at the desired positions. One common method involves the use of bromo-tetradecane and metallic sodium. The reaction is carried out in a reaction kettle, where bromo-tetradecane and part of the metallic sodium are heated to a temperature between 120 and 140°C. The remaining bromo-tetradecane is then added dropwise, and the temperature is maintained between 140 and 160°C for 3 to 5 hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes purification steps such as distillation and washing with concentrated sulfuric acid to remove impurities and improve the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Octacosane-10,14-diamine can undergo various chemical reactions, including:

    Oxidation: The amine groups can be oxidized to form corresponding nitro or nitroso compounds.

    Reduction: The compound can be reduced to form primary amines or other reduced derivatives.

    Substitution: The amine groups can participate in substitution reactions, such as alkylation or acylation, to form secondary or tertiary amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Alkyl halides or acyl chlorides are typical reagents for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction can produce primary amines. Substitution reactions can result in secondary or tertiary amines.

Scientific Research Applications

Octacosane-10,14-diamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of octacosane-10,14-diamine involves its interaction with molecular targets such as enzymes and receptors. The amine groups can form hydrogen bonds and electrostatic interactions with these targets, influencing their activity and function. The compound may also participate in signaling pathways and metabolic processes, contributing to its biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Octacosane-10,14-diamine with analogous compounds based on chain length, functional groups, and applications.

Aliphatic Diamines
Compound Molecular Formula Molecular Weight Functional Groups Key Properties/Applications
This compound C28H58N2 410.8 Primary amines (C10, C14) High melting point (est. >100°C), potential surfactant use
1,12-Diaminododecane C12H28N2 200.4 Terminal primary amines Soluble in polar solvents; used in nylon synthesis
Pentacosane (non-amine) C25H52 352.7 None Low polarity; found in plant waxes

Key Findings :

  • Chain Length: this compound’s extended carbon chain (C28) enhances hydrophobicity compared to shorter diamines like 1,12-diaminododecane (C12). This may limit its solubility in aqueous systems but improve compatibility with nonpolar matrices.
  • Functionalization : Unlike terminal diamines, the internal amine groups in this compound reduce reactivity in polymerization reactions but may stabilize intermolecular interactions in supramolecular assemblies.
Aromatic and Acetylated Diamines
Compound Molecular Formula Molecular Weight Functional Groups Key Properties/Applications
N,N'-Diacetyl-1,4-phenylenediamine C10H12N2O2 192.2 Aromatic ring, acetylated amines Lab research (non-household); low volatility
This compound C28H58N2 410.8 Aliphatic chain, primary amines Higher thermal stability than aromatic analogs

Key Findings :

  • Polarity : The acetylated aromatic diamine exhibits higher polarity due to its benzene ring and carbonyl groups, making it more soluble in organic solvents than this compound .
  • Applications: Aromatic diamines are often used in dye synthesis or pharmaceuticals, whereas aliphatic diamines like this compound are more suited for materials science (e.g., lipid bilayers or nanocapsules).

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